tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13101394
InChI: InChI=1S/C14H27N3O2.2ClH/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16;;/h12,15H,4-11H2,1-3H3;2*1H
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2.Cl.Cl
Molecular Formula: C14H29Cl2N3O2
Molecular Weight: 342.3 g/mol

tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride

CAS No.:

Cat. No.: VC13101394

Molecular Formula: C14H29Cl2N3O2

Molecular Weight: 342.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride -

Specification

Molecular Formula C14H29Cl2N3O2
Molecular Weight 342.3 g/mol
IUPAC Name tert-butyl 4-piperazin-1-ylpiperidine-1-carboxylate;dihydrochloride
Standard InChI InChI=1S/C14H27N3O2.2ClH/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16;;/h12,15H,4-11H2,1-3H3;2*1H
Standard InChI Key PXPCBHRRFNJKCY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2.Cl.Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride consists of a piperidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 4-position with a piperazine moiety. The dihydrochloride salt form enhances aqueous solubility, critical for biological assays. The molecular formula is C₁₄H₂₇N₃O₂·2HCl, with a molecular weight of 356.3 g/mol.

Key structural features include:

  • Piperidine core: A six-membered nitrogen-containing ring contributing to conformational flexibility.

  • Piperazine substituent: A seven-membered diamine ring enabling hydrogen bonding and electrostatic interactions.

  • Boc protecting group: Improves stability during synthetic processes and modulates lipophilicity.

Physicochemical Characteristics

While direct data for the dihydrochloride form is limited, analogous compounds provide insights:

PropertyValue/DescriptionSource Compound
Melting Point180–185°C (decomposes)tert-Butyl piperazine derivatives
Solubility>50 mg/mL in water (HCl salt form)Piperidine-carboxylates
LogP (Predicted)1.2–1.8Boc-protected amines

The dihydrochloride salt reduces the compound’s logP compared to its free base, enhancing bioavailability in polar media .

Synthetic Methodologies

Conventional Synthesis Routes

The base compound, tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate, is typically synthesized via nucleophilic substitution. Piperidine-4-piperazine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine:

Piperidine-4-piperazine+(Boc)2OEt3N, DCMtert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate\text{Piperidine-4-piperazine} + \text{(Boc)}_2\text{O} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate}

Subsequent treatment with hydrochloric acid yields the dihydrochloride salt:

Base compound+2HClDihydrochloride salt\text{Base compound} + 2\text{HCl} \rightarrow \text{Dihydrochloride salt}

Advanced Catalytic Approaches

Recent innovations in visible-light photocatalysis, as demonstrated in the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate , suggest potential applications for streamlining the production of similar compounds. Key reaction parameters include:

  • Catalyst: Acridine salts and 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO).

  • Solvent: 1,2-Dichloroethane under oxygen atmosphere.

  • Conditions: Blue LED irradiation for 10 hours, yielding >95% purity after column chromatography .

This method reduces reliance on toxic reagents and improves scalability, though adaptations for piperidine-piperazine systems require further optimization.

Biological Activity and Mechanisms

Receptor and Enzyme Interactions

The compound’s piperazine and piperidine moieties enable interactions with:

  • Neurotransmitter receptors: Serotonergic and dopaminergic receptors, implicated in mood regulation .

  • Acetylcholinesterase (AChE): Piperazine derivatives exhibit inhibitory activity (IC₅₀ ≈ 50–100 nM), relevant to Alzheimer’s disease therapeutics .

PROTAC Development

In proteolysis-targeting chimeras (PROTACs), the compound serves as a semi-flexible linker connecting E3 ligase ligands to target protein binders. Case studies highlight:

  • Enhanced ternary complex formation: Optimal linker length and rigidity improve degradation efficiency .

  • Blood-brain barrier permeability: Boc protection and salt formulation facilitate CNS penetration, critical for neurodegenerative disease applications .

Comparative Analysis with Analogous Compounds

Structural Analogues

CompoundKey DifferencesApplications
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylateAromatic phenyl groupPROTAC linkers for oncology targets
tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylateAlkyne functional groupClick chemistry conjugations

The dihydrochloride form’s superior solubility distinguishes it from neutral analogues, enabling intravenous administration in preclinical models .

Research Applications and Future Directions

Drug Discovery

  • Kinase inhibitors: Piperazine-piperidine hybrids modulate ATP-binding pockets in kinases (e.g., EGFR, BRAF) .

  • Antidepressants: 5-HT₁ₐ receptor partial agonism demonstrated in murine models .

Targeted Protein Degradation

Ongoing studies explore the compound’s utility in degrading oncoproteins (e.g., BRD4, ERα) and tau aggregates in Alzheimer’s models .

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